Superior Liver-Stage Antimalarial Potency: Menoctone vs. Atovaquone
In a direct head-to-head comparison, Menoctone demonstrated significantly higher potency against the liver stages of Plasmodium berghei than Atovaquone. Menoctone was approximately 3-fold more potent, with an IC50 of 0.41 nM, compared to Atovaquone [1]. This exceptional potency against the clinically silent liver stage positions Menoctone as a superior tool for prophylactic and transmission-blocking research.
| Evidence Dimension | In vitro potency against P. berghei liver stages (IC50) |
|---|---|
| Target Compound Data | 0.41 nM |
| Comparator Or Baseline | Atovaquone |
| Quantified Difference | Menoctone is approximately 3-fold more potent. |
| Conditions | Plasmodium berghei liver-stage assay in vitro. |
Why This Matters
For researchers focused on malaria prophylaxis or eliminating hypnozoites, Menoctone's 3-fold higher liver-stage potency over the clinical drug Atovaquone makes it the compound of choice for sensitive target validation and resistance studies.
- [1] Blake, L. D., Johnson, M. E., Siegel, S. V., McQueen, A., Iyamu, I. D., Shaikh, A. K., ... & Kyle, D. E. (2017). Menoctone Resistance in Malaria Parasites Is Conferred by M133I Mutations in Cytochrome b That Are Transmissible through Mosquitoes. Antimicrobial Agents and Chemotherapy, 61(8), e00689-17. View Source
